molecular formula C10H9N3O3 B089471 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- CAS No. 119-16-4

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-

Cat. No.: B089471
CAS No.: 119-16-4
M. Wt: 219.2 g/mol
InChI Key: BNILDNQGLCOHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a heterocyclic compound featuring a pyrazolin-5-one core substituted with a methyl group at position 3 and a meta-nitrophenyl group at position 1. This compound belongs to the pyrazolone family, which is known for diverse biological and chemical applications, including antimicrobial, anticancer, and antioxidant activities . Its structure is characterized by tautomeric behavior, influenced by solvent polarity and substituent electronic effects, as observed in related pyrazolin-5-one derivatives .

Properties

IUPAC Name

5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNILDNQGLCOHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922838
Record name 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-16-4
Record name 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 119-16-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 119-16-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Conventional Reflux Method

The most widely reported method involves the cyclocondensation of m-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux conditions. In a representative procedure, 0.01 mole of m-nitrophenylhydrazine is dissolved in 15 mL ethanol, followed by the addition of 0.01 mole EAA in 15 mL ethanol. The mixture is refluxed for 3–8 hours, after which ethanol is distilled off. The residue is dissolved in chloroform, washed, and dried to yield the pyrazolone derivative. This method typically achieves yields of 62–79%, with reaction times heavily dependent on the electron-withdrawing nature of the nitro group.

Table 1: Reaction Conditions and Yields for Conventional Synthesis

SubstrateSolventReflux Time (h)Yield (%)
m-NitrophenylhydrazineEthanol3–862–79

Nuclear magnetic resonance (NMR) data for the product include δ 2.37 ppm (s, CH₃), δ 7.57–8.62 ppm (m, aromatic protons), and δ 6.32 ppm (s, OH). Infrared (IR) spectroscopy confirms the presence of carbonyl (1680 cm⁻¹) and nitro (1520 cm⁻¹) groups.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times while maintaining high yields. A one-pot synthesis combines m-nitrophenylhydrazine, ethyl acetoacetate, and aldehydes under microwave conditions (420 W, 10 minutes) to yield 4-arylidenepyrazolone derivatives. For the target compound, omitting aldehydes and optimizing power to 420 W for 10 minutes achieves an 83% yield. This method eliminates multi-step protocols and enhances scalability.

Acid-Catalyzed Cyclization of Nitrile Precursors

Sulfuric Acid-Mediated Cyclization

A patent-derived method involves treating 5-amino-3-methyl-1-(m-nitrophenyl)-4-pyrazolecarbonitrile with concentrated sulfuric acid. In Example 17 of US3760084A, 1.0 g of the nitrile is added portionwise to 3.5 mL H₂SO₄, stirred for 1 hour, and quenched with ice-water. The resulting 5-amino-3-methyl-1-(m-nitrophenyl)-4-pyrazolecarboxamide is isolated in 77% yield after recrystallization. While effective, this method requires careful handling of corrosive acids and generates stoichiometric waste.

Hydrolysis with Alkaline Conditions

Alternative hydrolysis uses 2N NaOH in ethanol under reflux. A mixture of 7.50 g nitrile precursor, 150 mL NaOH, and 150 mL ethanol is refluxed for 2 hours, yielding 64% of the carboxamide derivative after recrystallization. This approach avoids strong acids but necessitates longer reaction times (2–6.5 hours).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Table 2: Comparison of Preparation Methods

MethodConditionsTimeYield (%)
Conventional RefluxEthanol, 80°C3–8 h62–79
Microwave Irradiation420 W, solvent-free10 min83
Acid CatalysisH₂SO₄, 0°C1 h77
Alkaline HydrolysisNaOH/EtOH, reflux2–6.5 h64

Microwave-assisted synthesis emerges as the most efficient, reducing time from hours to minutes while achieving comparable yields. Acid catalysis offers rapid cyclization but poses safety and environmental concerns.

Structural Characterization

Consistent NMR signals across methods validate the product’s structure:

  • ¹H NMR (CDCl₃): δ 2.37 (s, CH₃), δ 7.57–8.62 (m, Ar-H).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Industrial and Environmental Considerations

Solvent Selection and Waste Management

Ethanol and dioxane are commonly used due to their high boiling points and compatibility with nitro groups. However, microwave-assisted methods reduce solvent usage by 50–70%, aligning with green chemistry principles.

Scalability Challenges

Conventional reflux methods are easily scalable but energy-intensive. Patent examples highlight kilogram-scale production using acid catalysis, though neutralization steps increase operational complexity .

Chemical Reactions Analysis

Synthetic Pathways and Optimization

The synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one derivatives is typically achieved via cyclocondensation or microwave-assisted one-pot reactions. Key findings include:

  • Microwave-Assisted Synthesis :
    A microwave-mediated one-pot method using 3-nitrophenylhydrazine and β-keto esters/amides yields pyrazolone derivatives efficiently. Optimization studies show:

    Microwave Power (W)Irradiation Time (min)Yield (%)
    2801041
    3501054
    4201071

    Higher power (420 W) and shorter reaction times (10 min) maximize yields (71%) while minimizing side products .

  • Cyclocondensation :
    Reaction of 3-nitrophenylhydrazine with ethyl acetoacetate in ethanol under reflux forms the pyrazolone core. NH4_4OAc accelerates cyclization, achieving ~80% yield .

Reactivity with Dipolarophiles

3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one participates in 1,3-dipolar cycloadditions with nitrilimines to form pyrazoline derivatives. Key reactions include:

  • With Acrylonitrile :
    Forms 5-cyano-2-pyrazoline derivatives (e.g., 3a,b ) in benzene under reflux (70–80°C, 6–8 h). Yields range from 60–65% .

  • With Acrylamide :
    Produces 5-aminocarbonyl-2-pyrazolines (4a,b ) with distinct IR absorption at 1,733 cm1^{-1} (C=O stretch) .

Photochromic Behavior

While not directly reported for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, structurally related diazabicyclohex-3-enes exhibit reversible photochromism:

  • Ring-Opening Reaction :
    UV irradiation (365 nm) induces a ring-opening isomerization, forming open-ring isomers with visible absorption at 415–420 nm (Figure 1) .

  • Thermal Reversibility :
    Heating at 80°C for 8 min or storing in darkness for 6–8 h regenerates the closed-ring form .

Spectroscopic Characterization

Critical spectral data for reaction intermediates and products:

PropertyObservationReference
IR (C=O) 1,733–1,599 cm1^{-1}
1^11H-NMR (CH3_33) δ = 2.43 ppm (singlet, pyrazole CH3_3)
13^{13}13C-NMR (C=N) δ = 170.4 ppm (imidazoline C=N)

Mechanism of Action

The mechanism of action of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- involves its ability to scavenge free radicals. The compound interacts with free radicals, neutralizing them and preventing oxidative damage to cells. This antioxidant activity is attributed to the presence of the pyrazolone ring, which can donate electrons to stabilize free radicals .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one include:

Compound Name Substituents (Position) Key Properties/Effects References
3-Methyl-1-(4-nitrophenyl)-2-pyrazolin-5-one 1-(4-nitrophenyl), 3-methyl Lower reactivity in cycloaddition due to para-nitro group steric/electronic effects
3-Methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) 1-phenyl, 3-methyl Potent antioxidant activity; inhibits lipid peroxidation (IC50 = 15.0 μM in brain)
3-Methyl-1-(pyridin-2-yl)-2-pyrazolin-5-one 1-(pyridin-2-yl), 3-methyl Enhanced hydrogen bonding via pyridine-N; altered tautomer distribution in NMR
3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one 1-(4-sulfophenyl), 3-methyl Water-soluble derivative; used in carbohydrate derivatization and cancer therapy research
1-(2,4-Dinitrophenyl)-3-methyl-2-pyrazolin-5-one 1-(2,4-dinitrophenyl), 3-methyl Poor reactivity in cycloaddition due to steric hindrance and electron-withdrawing effects

Key Observations :

  • Nitro Group Position : The meta-nitro substituent in 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one provides distinct electronic effects compared to para-nitro analogs. For example, 1-(4-nitrophenyl) derivatives exhibit reduced reactivity in cycloaddition reactions due to stronger electron withdrawal and steric constraints .
  • Solubility and Applications : Sulfophenyl derivatives (e.g., 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one) demonstrate improved water solubility, making them suitable for analytical chemistry applications, whereas lipophilic analogs like MCI-186 are prioritized in neuroprotective drug development .

Antimicrobial Activity :

  • 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one derivatives with thiazole and coumarin substituents (e.g., compound 5a ) show potent activity against Bacillus subtilis (gram-positive bacteria) with IC50 values comparable to ampicillin .
  • In contrast, MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) lacks direct antimicrobial effects but exhibits radical-scavenging activity, mitigating oxidative stress in cerebral ischemia .

Anticancer Potential:

  • 4-[2-(4-Nitrophenyl)hydrazono]-2-pyrazolin-5-one derivatives demonstrate cell proliferation inhibition (IC50 = 0.2–3.4 μM), outperforming 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one in cytotoxicity assays . This difference is attributed to the hydrazone moiety enhancing DNA intercalation or topoisomerase inhibition.

Antioxidant Capacity :

  • MCI-186 inhibits hydroxyl radical-induced lipid peroxidation (IC50 = 32.0 μM) more effectively than trifluoromethyl-substituted analogs (e.g., 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one), which show reduced radical-scavenging efficiency due to electron-withdrawing CF3 groups .

Biological Activity

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a synthetic compound belonging to the pyrazolone family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is C10H10N4O2C_{10}H_{10}N_4O_2, with a molecular weight of 218.21 g/mol. The structure features a pyrazolone ring with a methyl group and a nitrophenyl substituent, which significantly influences its biological activity.

Antioxidant Activity

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This mechanism is crucial for protecting cellular membranes from oxidative damage, particularly in conditions of ischemia or reperfusion injury .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins .

Anticancer Potential

Recent studies have indicated that pyrazoline derivatives, including 2-Pyrazolin-5-one, can exhibit cytotoxic effects against various cancer cell lines. The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple signaling pathways .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals; inhibiting lipid peroxidation
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis; inhibition of cell proliferation

Case Studies

  • Antioxidant Activity in Ischemia Models : In vivo studies demonstrated that 2-Pyrazolin-5-one protects neuronal cells during transient ischemia by reducing oxidative stress markers and improving neurological outcomes.
  • Anti-inflammatory Effects in Animal Models : A study on rats showed that administration of the compound significantly reduced paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like diclofenac .
  • Cytotoxicity Against Cancer Cell Lines : Research revealed that compounds derived from pyrazolines exhibited IC50 values ranging from 1.82 μM to 5.55 μM against various cancer cell lines (HCT-116, HePG-2, MCF-7), indicating strong anticancer potential .

Pharmacokinetics

The pharmacokinetic profile of 2-Pyrazolin-5-one indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes. Its distribution within tissues suggests localization in cytoplasm and mitochondria, which is essential for its biological activity.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety profiles .

Future Directions

The antioxidant and anti-inflammatory properties of 2-Pyrazolin-5-one suggest its potential as a therapeutic agent in various diseases characterized by oxidative stress and inflammation. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Clinical trials to evaluate efficacy and safety in humans.
  • Development of novel derivatives with enhanced biological activities.

Q & A

Basic: What are the common synthetic routes for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a β-diketone precursor (e.g., 1-(3-nitrophenyl)-3-methylpropane-1,3-dione) with hydrazine derivatives in ethanol and glacial acetic acid (7:3 v/v) for 6–8 hours . Purification is achieved using silica gel column chromatography (hexane/ethyl acetate gradient), yielding ~45% crystallized product after recrystallization in ethanol . Alternative routes include multi-step protocols starting from substituted phenylhydrazines and α,β-unsaturated ketones under controlled pH (4.5–6.0) to minimize side reactions .

Basic: How is the structure of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one characterized?

Methodological Answer:
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve dihedral angles between the pyrazoline ring and substituents (e.g., nitrophenyl groups), with typical angles of 16.8°–51.7° . Complementary techniques include:

  • NMR : 1H^1H NMR shows distinct peaks for the pyrazoline C4-H proton (δ 3.2–3.5 ppm) and nitro group coupling .
  • FT-IR : Stretching vibrations at 1590–1620 cm1^{-1} (C=N) and 1340–1380 cm1^{-1} (NO2_2) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:
Key variables include:

  • Temperature : Reflux at 80–85°C maximizes cyclization efficiency while avoiding nitro group decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) improve regioselectivity by stabilizing intermediate enolates .
  • Solvent System : Ethanol/acetic acid (7:3) enhances protonation of hydrazine, accelerating cyclization .
    Yield improvements (up to 60%) are achievable via microwave-assisted synthesis, reducing reaction time from hours to minutes .

Advanced: What are the mechanistic pathways for nitro group modifications in this compound?

Methodological Answer:
The nitro group undergoes:

  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) or NaBH4_4 in THF converts NO2_2 to NH2_2, critical for generating bioactive analogs .
  • Substitution : Nucleophilic aromatic substitution (e.g., with thiols or amines) occurs under basic conditions (pH >10), facilitated by the meta-nitro group’s electron-withdrawing effect .
    Mechanistic studies recommend monitoring by TLC or HPLC to track intermediate formation .

Advanced: How can contradictory biological activity data (e.g., antitumor vs. antimicrobial) be reconciled?

Methodological Answer:
Discrepancies arise from:

  • Target Selectivity : The compound’s nitro and pyrazoline moieties interact differentially with enzymes (e.g., hCA II vs. topoisomerases) .
  • Assay Conditions : Varying pH (5.5–7.4) alters protonation states, affecting binding affinity .
  • Structural Isomerism : Minor positional changes (e.g., fluorine vs. nitro group placement) significantly alter activity profiles .
    Dose-response assays and molecular docking (e.g., using MOE software) are essential to validate target specificity .

Basic: What analytical methods are used to quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 columns with acetonitrile/water (60:40) mobile phase; detection at 254 nm (nitro group absorption) .
  • Spectrophotometry : Colorimetric assays using 3-methyl-1-phenyl-2-pyrazolin-5-one reagent (freshly prepared in pyridine/water) detect µg/mL concentrations .

Advanced: What computational modeling approaches predict its bioactivity?

Methodological Answer:

  • Docking Studies : Molecular Operating Environment (MOE) software models interactions with receptors (e.g., G-protein-coupled receptors) using the compound’s electron density maps .
  • QSAR Models : Hammett constants (σ) for the nitro group correlate with antimicrobial IC50_{50} values (R2^2 >0.85) .
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict reaction thermodynamics for nitro reduction pathways .

Basic: What are the common derivatives and their reported activities?

Methodological Answer:

  • 5-Amino Derivatives : Antitumor activity (IC50_{50} ~5 µM against HeLa) via topoisomerase inhibition .
  • Thiocarbamide Analogs : Antimicrobial (MIC 8 µg/mL vs. S. aureus) through membrane disruption .
  • Hydrazone Complexes : Antioxidant properties (EC50_{50} 12 µM) via radical scavenging .

Advanced: How are solubility challenges addressed in biological assays?

Methodological Answer:

  • Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .
  • Micellar Systems : Poloxamer 407 enhances aqueous dispersion (critical micelle concentration = 0.1 mM) .
  • Salt Formation : Sodium salts of sulfonated derivatives improve bioavailability .

Advanced: What stability issues arise under varying storage conditions?

Methodological Answer:

  • Thermal Degradation : Decomposition above 150°C forms nitroso byproducts; store at 4°C in amber vials .
  • pH Sensitivity : Hydrolysis of the pyrazoline ring occurs at pH <3; buffered solutions (pH 6–8) are recommended .
  • Light Exposure : Nitro group photolysis is mitigated by UV-opaque packaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.